molecular formula C14H18ClNO2 B255759 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether

Numéro de catalogue B255759
Poids moléculaire: 267.75 g/mol
Clé InChI: FMSPNYOSQNXXLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether, also known as Suvorexant, is a novel drug that belongs to the class of orexin receptor antagonists. It was approved by the FDA in 2014 for the treatment of insomnia.

Mécanisme D'action

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether acts as a selective antagonist of the orexin receptors, which are involved in the regulation of wakefulness and sleep. By blocking the binding of orexin to its receptors, 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether reduces the activity of the wake-promoting neurons and promotes sleep.
Biochemical and Physiological Effects:
4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been shown to have minimal effects on the cardiovascular and respiratory systems. However, it may cause some adverse effects, such as dizziness, headache, and somnolence. 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has a relatively long half-life of around 12 hours, which may result in residual effects on the cognitive and motor functions.

Avantages Et Limitations Des Expériences En Laboratoire

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has several advantages for laboratory experiments, such as its high potency and selectivity for the orexin receptors, which allows for precise manipulation of the sleep-wake cycle. However, its long half-life and potential side effects may limit its use in some experimental designs.

Orientations Futures

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has the potential to be used in the treatment of various sleep disorders and other neurological disorders. Future research should focus on optimizing the dosing regimen and investigating the long-term effects of 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether on the sleep-wake cycle and cognitive function. Moreover, the development of more selective and potent orexin receptor antagonists may provide new opportunities for the treatment of sleep disorders and other related conditions.
Conclusion:
In conclusion, 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether is a novel drug that has been approved for the treatment of insomnia. It acts as a selective antagonist of the orexin receptors, which are involved in the regulation of wakefulness and sleep. 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been extensively studied in various scientific research fields and has shown promising results for the treatment of sleep disorders and other neurological conditions. However, its long half-life and potential side effects may limit its use in some experimental designs. Further research is needed to optimize its dosing regimen and investigate its long-term effects.

Méthodes De Synthèse

The synthesis of 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether involves the condensation of 4-chlorobenzoyl chloride with 4-methylpiperidine followed by the reaction with diethyl oxalate. The resulting compound is then treated with sodium hydroxide to obtain the final product. The yield of the synthesis process is around 30%.

Applications De Recherche Scientifique

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been extensively studied in various scientific research fields, including pharmacology, neuroscience, and sleep medicine. It has been shown to be effective in reducing the time to fall asleep and increasing the total sleep time. Moreover, 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been investigated for its potential therapeutic applications in other disorders, such as anxiety, depression, and addiction.

Propriétés

Nom du produit

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether

Formule moléculaire

C14H18ClNO2

Poids moléculaire

267.75 g/mol

Nom IUPAC

2-(4-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C14H18ClNO2/c1-11-6-8-16(9-7-11)14(17)10-18-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3

Clé InChI

FMSPNYOSQNXXLA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl

SMILES canonique

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.